A Technical Guide to 1-Benzothiophene-3-carboxylic Acid: History, Discovery, and Synthetic Evolution
A Technical Guide to 1-Benzothiophene-3-carboxylic Acid: History, Discovery, and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies of 1-Benzothiophene-3-carboxylic acid, a significant heterocyclic compound in medicinal chemistry and materials science. This document details its physical and chemical properties, key synthetic routes from its earliest preparations to modern advancements, and its contemporary applications in drug discovery, with a focus on its role in the development of anticancer agents.
Introduction and Physicochemical Properties
1-Benzothiophene, also known as thianaphthene, is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring.[1] The carboxylic acid derivative at the 3-position, 1-Benzothiophene-3-carboxylic acid, has emerged as a valuable scaffold in the design of bioactive molecules.
Table 1: Physicochemical Properties of 1-Benzothiophene-3-carboxylic Acid
| Property | Value | Reference |
| CAS Number | 5381-25-9 | [2][3][4] |
| Molecular Formula | C₉H₆O₂S | [2][3][4] |
| Molecular Weight | 178.21 g/mol | [2][3][4] |
| Appearance | Light yellow powder | [5] |
| Melting Point | 53-57 °C | [1] |
| Boiling Point | 166 °C at 20 mmHg | [1] |
| SMILES | OC(=O)C1=CSC2=C1C=CC=C2 | [3] |
| InChIKey | DRBLTQNCQJXSNU-UHFFFAOYSA-N | [3] |
Historical Perspective and Early Synthetic Approaches
The precise first synthesis of 1-Benzothiophene-3-carboxylic acid is not definitively documented in a single seminal paper. However, literature from the mid-20th century indicates its existence and describes several multi-step synthetic routes. These early methods, while foundational, were often circuitous and involved harsh reaction conditions.
A 1985 publication by R. Bonjouklian at Eli Lilly and Company provided a more direct synthesis and referenced several of these earlier, more complex approaches.[6] These historical methods laid the groundwork for future synthetic innovations and include:
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Grignard-mediated carboxylation of 3-bromobenzothiophene: This classic organometallic approach involves the formation of a Grignard reagent from 3-bromobenzothiophene, followed by its reaction with carbon dioxide to yield the carboxylic acid.
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Oxidation of 3-methylbenzothiophene: This method relies on the oxidation of the methyl group at the 3-position of the benzothiophene ring to a carboxylic acid.
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Oxidation of 3-acetylbenzothiophene: Similar to the oxidation of the methyl group, this approach involves the oxidation of an acetyl group to the desired carboxylic acid.
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Degradation of ethyl 2-aminobenzothiophene-3-carboxylate: This route involves the chemical modification and eventual removal of the amino group from a pre-existing ester to yield the target carboxylic acid.
These early methods, while historically significant, have largely been superseded by more efficient and direct synthetic strategies.
Key Synthetic Methodologies: Experimental Protocols
This section details the experimental protocols for both a key historical direct synthesis and a modern, palladium-catalyzed approach, providing researchers with practical methodologies.
Direct Synthesis from 1-Benzothiophene (Bonjouklian, 1985)
This method provides a more straightforward route to 1-Benzothiophene-3-carboxylic acid from the parent heterocycle via a Friedel-Crafts acylation followed by hydrolysis.[6]
Experimental Protocol:
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Acylation: To a suspension of aluminum chloride (13.33 g, 0.1 mol) in 100 mL of dichloromethane (CH₂Cl₂) at -78°C under an inert atmosphere, a solution of trichloroacetyl chloride (18.2 g, 0.1 mol) in 50 mL of CH₂Cl₂ is added over a 10-minute period. The mixture is warmed to -40°C and stirred for an additional 45 minutes. A solution of 1-benzothiophene (13.4 g, 0.1 mol) in 50 mL of CH₂Cl₂ is then introduced slowly. The reaction mixture is warmed to 0°C and stirred for an additional 30 minutes.
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Work-up and Hydrolysis: The reaction is quenched with 50 mL of 1 N HCl. The mixture is transferred to a separatory funnel, and the organic phase is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude trichloroacetyl intermediate is then subjected to basic hydrolysis to yield 1-Benzothiophene-3-carboxylic acid.
Logical Workflow for the Direct Synthesis of 1-Benzothiophene-3-carboxylic Acid
Caption: Workflow for the direct synthesis of 1-Benzothiophene-3-carboxylic acid.
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation (2022)
A modern approach involves a palladium-catalyzed carbonylative synthesis of benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes, carbon monoxide, an alcohol, and oxygen.[7][8] The resulting ester can then be hydrolyzed to the carboxylic acid.
Experimental Protocol for Ester Synthesis:
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Reaction Setup: A 250 mL stainless-steel autoclave is charged with PdI₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and the 2-(methylthio)phenylacetylene substrate (0.30 mmol) in the desired alcohol (ROH, 15 mL) in the presence of air.
-
Reaction Conditions: The autoclave is sealed and pressurized with carbon monoxide (32 atm) and air (up to 40 atm) while stirring. The reaction is typically heated to 80-100°C for 24-36 hours.
-
Work-up and Purification: After cooling and depressurizing, the reaction mixture is processed. The product, a 1-benzothiophene-3-carboxylic acid ester, is purified by column chromatography.
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Hydrolysis: The purified ester is then hydrolyzed to 1-Benzothiophene-3-carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).
Table 2: Yields of Selected 1-Benzothiophene-3-carboxylic Esters via Palladium-Catalyzed Carbonylation [7]
| Substrate (R' in 2-(R'-ethynyl)phenyl)(methyl)sulfane) | Product (Ester) | Yield (%) |
| Phenyl | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 76 |
| 4-Tolyl | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 |
| 4-Bromophenyl | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 |
| Thiophen-3-yl | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70 |
| Cyclohex-1-en-1-yl | Methyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate | 79 |
Applications in Drug Discovery: Targeting the RhoA/ROCK Pathway
Derivatives of 1-Benzothiophene-3-carboxylic acid have recently gained significant attention as potential anticancer agents. Specifically, 1-Benzothiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.[9][10]
The Rho family of GTPases, including RhoA, act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] This cycling is regulated by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[9] Activated RhoA, in turn, activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This activation leads to the phosphorylation of various substrates that promote cytoskeletal rearrangements, cell contractility, and motility, processes that are often dysregulated in cancer metastasis.
Inhibitors based on the 1-Benzothiophene-3-carboxylic acid scaffold have been shown to suppress the proliferation and migration of cancer cells by interfering with this pathway.[9][10]
RhoA/ROCK Signaling Pathway and Inhibition by 1-Benzothiophene-3-carboxylic Acid Derivatives
Caption: The RhoA/ROCK signaling pathway and its inhibition.
Conclusion
1-Benzothiophene-3-carboxylic acid has a rich history, evolving from a synthetically challenging molecule to a readily accessible and highly versatile scaffold. Its journey from early, multi-step preparations to modern, efficient catalytic syntheses highlights the advancements in organic chemistry. Today, its derivatives are at the forefront of drug discovery, particularly in the development of targeted cancer therapies. This guide provides a foundational understanding for researchers looking to explore the potential of this important heterocyclic compound.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
